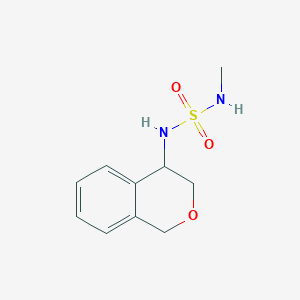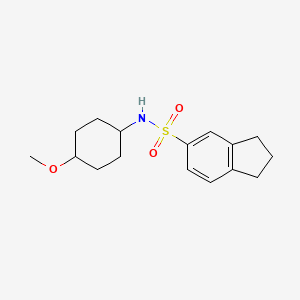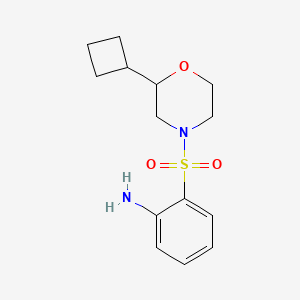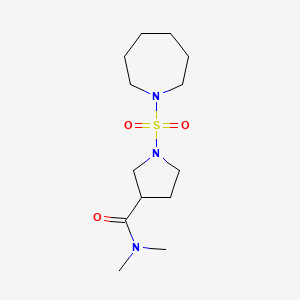
N-(methylsulfamoyl)-3,4-dihydro-1H-isochromen-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(methylsulfamoyl)-3,4-dihydro-1H-isochromen-4-amine is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a dihydroisochromene ring system. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound makes it a compound of interest for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(methylsulfamoyl)-3,4-dihydro-1H-isochromen-4-amine typically involves the reaction of 3,4-dihydro-1H-isochromen-4-amine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(methylsulfamoyl)-3,4-dihydro-1H-isochromen-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(methylsulfamoyl)-3,4-dihydro-1H-isochromen-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(methylsulfamoyl)-3,4-dihydro-1H-isochromen-4-amine involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.
Comparaison Avec Des Composés Similaires
N-(methylsulfamoyl)-3,4-dihydro-1H-isochromen-4-amine can be compared with other sulfonamide compounds such as:
Sulfamethoxazole: A widely used antibiotic with a similar mechanism of action.
Sulfadiazine: Another sulfonamide antibiotic used in the treatment of bacterial infections.
Sulfisoxazole: Known for its use in treating urinary tract infections.
Uniqueness: The unique structural feature of this compound is the presence of the dihydroisochromene ring system, which distinguishes it from other sulfonamides
Propriétés
IUPAC Name |
N-(methylsulfamoyl)-3,4-dihydro-1H-isochromen-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-11-16(13,14)12-10-7-15-6-8-4-2-3-5-9(8)10/h2-5,10-12H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNSPOHXXJAISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)NC1COCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[(5-methyl-1,3-oxazol-4-yl)methyl]methanamine](/img/structure/B7414796.png)
![5-[[(5-Methyl-1,3-oxazol-4-yl)methylamino]methyl]thiophene-3-carboxamide](/img/structure/B7414800.png)
![2-[1-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclopropyl]acetic acid](/img/structure/B7414813.png)
![4-[(8-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7414818.png)
![N-[(1-methylindazol-3-yl)methyl]-1-(5-methyl-1,3-oxazol-4-yl)methanamine](/img/structure/B7414825.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(5-methyl-1,3-oxazol-4-yl)methanamine](/img/structure/B7414833.png)



![3-methyl-N-[4-(methylsulfonylmethyl)cyclohexyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7414863.png)
![1-[1-(2,2-Dimethylpropylsulfonyl)azepan-4-yl]pyrrolidin-2-one](/img/structure/B7414873.png)
![5-hydroxy-N-[(3-methoxypyridin-2-yl)methyl]-3,3-dimethylazepane-1-carboxamide](/img/structure/B7414886.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]-3-methylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B7414896.png)
![N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-1-pyridin-4-ylpiperidin-4-amine](/img/structure/B7414911.png)
